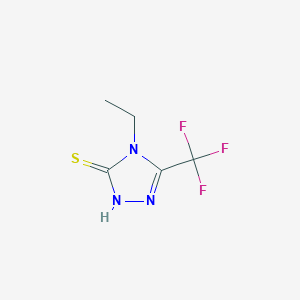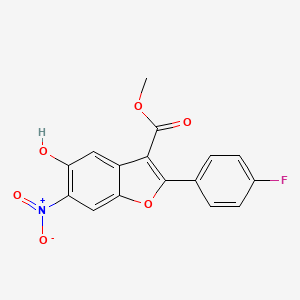![molecular formula C11H11ClN4O2 B8744076 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide](/img/structure/B8744076.png)
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
The synthesis of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and nitriles under acidic or basic conditions.
Introduction of the chloro-phenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chloro-phenyl group, which can be done using chlorinating agents.
Attachment of the propionic acid hydrazide moiety: This involves the reaction of the oxadiazole derivative with propionic acid hydrazide under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide can undergo various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Aplicaciones Científicas De Investigación
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-infective agent, with activity against bacterial and viral pathogens.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of high-energy materials and electronic devices.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparación Con Compuestos Similares
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide can be compared with other oxadiazole derivatives such as:
1,2,3-Oxadiazole: This isomer has different electronic properties and reactivity compared to the 1,2,4-oxadiazole core.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals, this isomer has distinct biological activities.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro-phenyl and propionic acid hydrazide groups, which confer unique properties and applications.
Propiedades
Fórmula molecular |
C11H11ClN4O2 |
|---|---|
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide |
InChI |
InChI=1S/C11H11ClN4O2/c12-8-3-1-2-7(6-8)11-14-10(18-16-11)5-4-9(17)15-13/h1-3,6H,4-5,13H2,(H,15,17) |
Clave InChI |
AGJADGJQFYEPGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Anthra[2,3-b]benzo[d]thiophene-7,12-dione](/img/structure/B8744046.png)

![Methyl 10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylate](/img/structure/B8744061.png)

![5,6-Dihydro-4-hydroxyfuro[2,3-d]pyrimidine-2-amine](/img/structure/B8744088.png)
![5-(1-Phenylcyclopropyl)thiazolo[5,4-b]pyridine](/img/structure/B8744093.png)
![1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B8744098.png)

![10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8744113.png)
